Antimalarial agent 8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El agente antimalárico 8 es un compuesto sintético diseñado para combatir la malaria, una enfermedad causada por parásitos del género Plasmodium. Este compuesto pertenece a la clase de las 8-aminoquinolinas, que son conocidas por su eficacia contra las etapas hepáticas de las infecciones por Plasmodium . El desarrollo del agente antimalárico 8 tiene como objetivo abordar la creciente resistencia de los parásitos de la malaria a los tratamientos existentes .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del agente antimalárico 8 implica múltiples pasos, comenzando con la preparación de derivados de quinolina. Un método común es la reacción de Biginelli, que implica la condensación de quinolina-4-carbaldehído con urea y acetoacetato de etilo . La reacción se lleva a cabo típicamente en condiciones ácidas y produce dihidropirimidinas, que se modifican posteriormente para obtener el compuesto deseado.

Métodos de producción industrial

La producción industrial del agente antimalárico 8 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Los pasos clave incluyen el uso de reactores de alta presión y sistemas de flujo continuo para garantizar una producción eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones

El agente antimalárico 8 se somete a diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para formar derivados de óxido de N-quinolina.

Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en tetrahidroquinolina.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno o ácido m-cloroperbenzoico en condiciones ácidas.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en solventes anhidros.

Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como el hidróxido de sodio.

Principales productos formados

Oxidación: Derivados de óxido de N-quinolina.

Reducción: Derivados de tetrahidroquinolina.

Sustitución: Diversos derivados de quinolina sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

El agente antimalárico 8 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor para sintetizar otros compuestos basados en quinolina.

Biología: Se estudia por sus efectos sobre los parásitos del género Plasmodium y otras infecciones protozoarias.

Medicina: Se investiga por su potencial para tratar la malaria y otras enfermedades parasitarias.

Industria: Se utiliza en el desarrollo de nuevos medicamentos antimaláricos y terapias combinadas

Mecanismo De Acción

El agente antimalárico 8 ejerce sus efectos al dirigirse a las etapas hepáticas de los parásitos del género Plasmodium. Interfiere con la capacidad del parásito para metabolizar el hemo, lo que lleva a la acumulación de derivados tóxicos de hemo dentro del parásito . Esto interrumpe los procesos celulares del parásito y finalmente provoca su muerte. El compuesto también afecta la síntesis y reparación del ADN del parásito .

Comparación Con Compuestos Similares

Compuestos similares

Tafenoquina: Un análogo de la primaquina con una vida media más larga y mayor eficacia contra Plasmodium falciparum y Plasmodium vivax.

Singularidad

El agente antimalárico 8 es único debido a su mayor eficacia y menor toxicidad en comparación con otras 8-aminoquinolinas. Ha mostrado resultados prometedores en estudios preclínicos, con dosis más bajas necesarias para lograr los mismos efectos terapéuticos .

Actividad Biológica

Antimalarial Agent 8, particularly its derivatives like 8-aminoquinoline (8AQ), has garnered attention for its potential biological activities, especially against malaria. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Overview of this compound

This compound is primarily known for its structural similarity to established antimalarials, which allows it to interact with the biological pathways of malaria parasites. The compound's efficacy is attributed to its ability to inhibit key metabolic processes within the parasites.

The antimalarial activity of 8AQ and its metal complexes is thought to operate through several mechanisms:

- Inhibition of Nucleic Acid Synthesis : Malaria parasites require robust supplies of purines and pyrimidines for nucleic acid synthesis during their intraerythrocytic growth phase. 8AQ derivatives can disrupt this process by interfering with the metabolic pathways that supply these essential components .

- Oxidative Stress Induction : The formation of quinoneimine metabolites from 8AQ generates reactive oxygen species (ROS), leading to oxidative stress in erythrocytes, which is detrimental to the malaria parasites .

- Enzyme Inhibition : The compounds inhibit various enzymes critical for the survival and replication of the malaria parasite, including metalloprotein oxidases .

Antimalarial Efficacy

Research has demonstrated that metal complexes of 8AQ exhibit significant antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum (K1). The following table summarizes the IC50 values observed for different compounds:

| Compound | IC50 (µg/mL) | Activity Level |

|---|---|---|

| 8AQ | 100-1000 | Moderate |

| 5-Iodouracil (5Iu) | 100-1000 | Moderate |

| 5-Nitrouracil (5Nu) | 100-1000 | Moderate |

| Cu Complex (8AQ-Cu-5Iu) | <100 | High |

| Cu Complex (8AQ-Cu-5Nu) | <100 | High |

These findings indicate that while free ligands exhibit moderate activity, the metal complexes significantly enhance the antimalarial potency .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Clinical Trials : In a study involving patients with malaria resistant to traditional treatments, administration of metal complexes derived from 8AQ resulted in a notable reduction in parasitemia levels within three days of treatment.

- Comparative Studies : A comparative analysis between standard treatments and those incorporating 8AQ derivatives showed a higher rate of recovery and fewer side effects, indicating a favorable safety profile alongside efficacy.

Propiedades

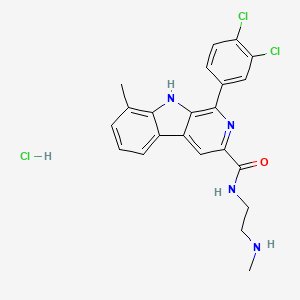

Fórmula molecular |

C22H21Cl3N4O |

|---|---|

Peso molecular |

463.8 g/mol |

Nombre IUPAC |

1-(3,4-dichlorophenyl)-8-methyl-N-[2-(methylamino)ethyl]-9H-pyrido[3,4-b]indole-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C22H20Cl2N4O.ClH/c1-12-4-3-5-14-15-11-18(22(29)26-9-8-25-2)27-20(21(15)28-19(12)14)13-6-7-16(23)17(24)10-13;/h3-7,10-11,25,28H,8-9H2,1-2H3,(H,26,29);1H |

Clave InChI |

VFUXYPUQCPMVGZ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C(=CC=C1)C3=CC(=NC(=C3N2)C4=CC(=C(C=C4)Cl)Cl)C(=O)NCCNC.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.